molecular formula C19H20F3N5 B6445172 2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine CAS No. 2640897-48-7

2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B6445172
CAS No.: 2640897-48-7
M. Wt: 375.4 g/mol
InChI Key: QYMFTMYIDNXBNN-UHFFFAOYSA-N
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Description

The compound 2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-5-(trifluoromethyl)pyridine features a bicyclic framework comprising a cyclopenta[d]pyrimidin core fused to an octahydropyrrolo[3,4-b]pyrrole system, with a 5-(trifluoromethyl)pyridine substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties compared to non-fluorinated analogs .

Properties

IUPAC Name

4-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5/c20-19(21,22)13-4-5-17(23-8-13)26-9-12-6-7-27(16(12)10-26)18-14-2-1-3-15(14)24-11-25-18/h4-5,8,11-12,16H,1-3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMFTMYIDNXBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC4C3CN(C4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Features

The target compound’s unique bicyclic system distinguishes it from simpler heterocycles. Below is a comparative analysis of its structural analogs:

Compound Name (Reference) Core Structure Key Substituents Hypothesized Bioactivity
Target Compound Cyclopenta[d]pyrimidin + octahydropyrrolo[3,4-b]pyrrole 5-(trifluoromethyl)pyridine Kinase inhibition
Compound 12 Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Chlorophenyl, methoxyphenyl, triazolyl Anticancer (DNA interaction)
Compound 5 Pyrrolo[2,3-b]pyridine Methoxyphenyl, thiophene Antiviral or enzymatic inhibition
FDB022177 Cyclopenta[c]pyridine Methyl groups Unknown (structural analog)
904459-86-5 Pyrrolo[3,4-b]pyridinone Dibromophenyl, thienyl Protease inhibition

Key Observations :

  • Trifluoromethyl Advantage : The target’s trifluoromethyl group likely confers greater metabolic resistance compared to methoxy (e.g., Compound 12) or chloro (e.g., 904459-86-5) substituents .
  • Solubility : The octahydropyrrolo[3,4-b]pyrrole system may enhance aqueous solubility relative to fully aromatic cores (e.g., Compound 12’s thiazolo-pyrimidine) .

Pharmacological and Mechanistic Insights

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • Ferroptosis Induction : Trifluoromethyl groups are common in ferroptosis-inducing compounds (FINs), which selectively target cancer cells (e.g., OSCC models in ) .
  • Selectivity : The bicyclic system may reduce off-target effects compared to planar heterocycles (e.g., FDB022177’s cyclopenta[c]pyridine) .

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